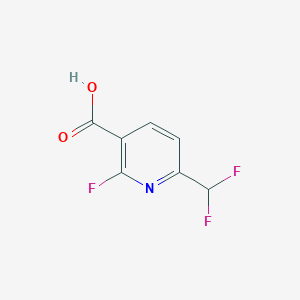

6-(Difluoromethyl)-2-fluoronicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4F3NO2 |

|---|---|

Molecular Weight |

191.11 g/mol |

IUPAC Name |

6-(difluoromethyl)-2-fluoropyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H4F3NO2/c8-5(9)4-2-1-3(7(12)13)6(10)11-4/h1-2,5H,(H,12,13) |

InChI Key |

ZDTJSCJEVPNLAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)F)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Difluoromethyl 2 Fluoronicotinic Acid

Retrosynthetic Analysis of 6-(Difluoromethyl)-2-fluoronicotinic Acid

Retrosynthetic analysis is a method for planning a chemical synthesis that starts with the target molecule and works backward through a series of disconnections to arrive at simpler, commercially available starting materials. airitilibrary.comamazonaws.com For this compound, this analysis involves breaking down the molecule by considering the most logical and synthetically feasible bond formations in reverse. The primary disconnections involve the three key functional groups attached to the pyridine (B92270) core.

The functionalized pyridine ring is the central scaffold of the target molecule. Key retrosynthetic disconnections focus on the carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds associated with the substituents.

C-C Bond Disconnection (Carboxylic Acid): The carboxylic acid group at the 3-position can be retrosynthetically disconnected through a functional group interconversion (FGI). This suggests that the carboxylic acid can be formed from the oxidation of a simpler precursor, such as a methyl or hydroxymethyl group. ias.ac.in This is a common and reliable strategy for installing carboxylic acids on aromatic rings.

C-C Bond Disconnection (Difluoromethyl Group): The C-CF₂H bond at the 6-position is a more complex disconnection. This bond could be formed late in the synthesis via direct C-H difluoromethylation of a pre-functionalized pyridine ring. researchgate.netnih.gov Alternatively, the pyridine ring itself could be constructed with the difluoromethyl group already present on one of the acyclic precursors.

C-F Bond Disconnection (Fluorine): The fluorine atom at the 2-position is strategically disconnected. This disconnection points towards a nucleophilic aromatic substitution (SNAr) reaction as a plausible forward step. In this scenario, a precursor with a better leaving group, such as chlorine or bromine, at the 2-position would react with a fluoride (B91410) source. nih.gov

Based on these strategies, a plausible retrosynthetic pathway identifies a substituted 2-halopyridine, such as 2-chloro-6-(difluoromethyl)-3-methylpyridine , as a key intermediate. This intermediate simplifies the problem into the separate challenges of introducing each functional group.

The difluoromethyl (CHF₂) group is a valuable substituent in medicinal chemistry, often serving as a bioisostere for hydroxyl or thiol groups and modulating properties like lipophilicity and metabolic stability. uni-muenster.dechemeurope.com Its introduction, however, presents unique challenges.

Direct C-H difluoromethylation of pyridines is an efficient approach but often struggles with regioselectivity. researchgate.netnih.gov Recent advances have developed methods for meta- and para-difluoromethylation, but direct functionalization at the ortho-position (relative to the nitrogen) remains difficult. uni-muenster.dechemeurope.comresearchgate.net Therefore, a more common strategy involves synthesizing the pyridine ring from precursors that already contain the difluoromethyl moiety or a group that can be readily converted to it.

Alternative strategies include:

Using difluoromethyl-containing building blocks: Incorporating a fragment that already bears the CHF₂ group during the construction of the pyridine ring.

Transformation of a functional group: Converting a pre-existing group, such as a formyl or carboxyl group, into a difluoromethyl group using specialized fluorinating reagents like diethylaminosulfur trifluoride (DAST).

Introducing a fluorine atom onto the pyridine ring, particularly at the 2-position, is typically achieved through halogen exchange (Halex) reactions, a subset of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, especially at the 2- and 4-positions, facilitates attack by nucleophiles.

The most common strategy involves the displacement of a chloride or bromide atom with a fluoride ion. mdpi.comgoogle.com This reaction is often performed on a precursor like a 2-chloronicotinic acid derivative. The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I for the leaving group, although the C-F bond is the strongest. However, for the introduction of fluorine, a precursor with a good leaving group like chlorine is ideal. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429), highlighting the high reactivity of fluorinated pyridines in subsequent substitutions. nih.govresearchgate.net

Alternative, though less common, methods for fluorinating pyridine rings include:

Balz-Schiemann reaction: Decomposition of a diazonium tetrafluoroborate (B81430) salt derived from an aminopyridine precursor.

Electrophilic fluorination: Direct fluorination using reagents like Selectfluor®, although this often requires an activated pyridine ring and can lead to mixtures of products. nih.gov

Direct Synthetic Approaches

Based on the retrosynthetic analysis, a logical forward synthesis would involve the sequential functionalization of a pyridine precursor. This typically involves establishing the carbon framework first, followed by halogen exchange and final oxidation.

The conversion of a 2-chloropyridine or 2-bromopyridine (B144113) intermediate to the corresponding 2-fluoropyridine is a crucial step. This is an SNAr reaction where a fluoride source displaces the halide at the 2-position. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. youtube.comresearchgate.net

The efficiency of this reaction is influenced by the substituents on the pyridine ring. Electron-withdrawing groups enhance the rate of nucleophilic attack. The reaction is typically carried out using sources of fluoride ion such as potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane.

| Precursor | Fluoride Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| 6-Chloronicotinic acid ester | KF | DMSO | 150-180 | Moderate | mdpi.com |

| 2,5-Dibromopyridine derivative | Tetramethylammonium fluoride | Organic Solvent B | 40-50 | Good | google.com |

| 2-Chloropyridine derivatives | Glutathione (as nucleophile) | N/A (Enzymatic) | N/A | N/A | researchgate.net |

| 2-Chloropyridine | Sodium Ethoxide (as nucleophile) | Ethanol | 25 | N/A | researchgate.net |

This table presents representative conditions for SNAr reactions on halopyridines. The specific substrate is 6-(difluoromethyl)-2-chloronicotinic acid or a closely related precursor. Data is illustrative of common methodologies.

The final step in many synthetic routes to nicotinic acids is the oxidation of an alkyl group, most commonly a methyl group, at the 3-position of the pyridine ring. google.com This transformation converts a stable and readily available precursor into the desired carboxylic acid.

Several oxidizing agents can accomplish this conversion. Potassium permanganate (B83412) (KMnO₄) is a powerful and common choice, typically used under basic aqueous conditions. chemicalbook.com Nitric acid (HNO₃) can also be used, often at elevated temperatures and pressures. google.comgoogle.com The choice of oxidant and reaction conditions must be compatible with the other functional groups on the ring, namely the fluorine and difluoromethyl groups, which are generally stable under these oxidative conditions.

| Starting Material | Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

| 2-Fluoro-5-methylpyridine | KMnO₄ / KOH | Water, 95°C, 5h | 6-Fluoronicotinic acid | ~83 | chemicalbook.com |

| 2-Methyl-5-ethylpyridine | Nitric Acid | H₂SO₄, 140-225°C | 6-Methylnicotinic acid ester | ~70-79 | google.com |

| 2-Methyl-5-alkylpyridine | Nitric Acid | 250-325°F, pressure | 6-Methylnicotinic acid | High | google.com |

| 3-Picoline | Co(OAc)₂ / NHPI / O₂ | Acetic acid, 190°C | Nicotinic acid | 53-64 | mdpi.com |

This table summarizes various methods for the oxidation of substituted pyridines to form nicotinic acids. The conditions are adapted from syntheses of related structures and are applicable to the synthesis of the target compound from a 3-methylpyridine (B133936) precursor.

Introduction of the Difluoromethyl Moiety

The difluoromethyl (CF₂H) group is a critical pharmacophore, valued for its unique electronic properties and its role as a bioisostere for hydroxyl or thiol groups. semanticscholar.org Its installation onto the nicotinic acid scaffold is a key synthetic challenge.

Reagents and Conditions for C-F Bond Formation

The formation of the C-CF₂H bond on a heteroaromatic ring like pyridine can be accomplished through various methods, primarily involving radical, nucleophilic, or electrophilic difluoromethylating agents. rsc.org

One prominent strategy involves the use of radical processes. For instance, a reagent like zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, also known as DFMS), can generate a nucleophilic CF₂H radical. nih.gov This process is typically initiated by an oxidizing agent such as tert-butyl hydroperoxide (tBuOOH) and is effective for a range of nitrogen-containing heteroarenes. The reaction is generally mild, scalable, and can be performed under open-flask conditions in a solvent system like dichloromethane (B109758) and water. nih.gov

Another class of reagents includes sulfone and sulfoximine (B86345) derivatives. Difluoromethyl phenyl sulfoximine, for example, can act as a nucleophilic difluoromethylating agent. mdpi.com The reaction typically requires a strong base, such as an organolithium reagent (e.g., methyllithium (B1224462) or n-butyllithium) or a metal hexamethyldisilazide (e.g., KHMDS), to deprotonate the sulfoximine, generating the active nucleophile. mdpi.comcas.cn These reactions are performed under anhydrous conditions at low temperatures in solvents like tetrahydrofuran (B95107) (THF). mdpi.com

The table below summarizes typical reagents and conditions for difluoromethylation reactions.

| Reagent Class | Specific Reagent | Initiator/Base | Solvent | Temperature | Ref |

| Sulfinate Salt | Zinc difluoromethanesulfinate (DFMS) | tert-Butyl hydroperoxide (tBuOOH) | CH₂Cl₂/H₂O | Room Temp | nih.gov |

| Sulfoximine | (S)-Difluoromethyl phenyl sulfoximine | Methyllithium (MeLi) | THF | -98 °C | mdpi.com |

| Sulfoximine | N-tert-Butanesulfinyl difluoromethyl phenylsulfoximine | Potassium hexamethyldisilazide (KHMDS) | THF | -78 °C | cas.cn |

This table is interactive. Click on headers to sort.

Stereochemical Control in Difluoromethylation

While the difluoromethyl group itself is not a stereocenter, its introduction to a prochiral substrate or its presence in a molecule with other stereocenters necessitates control over stereochemistry. In the context of synthesizing derivatives or more complex molecules from this compound, stereoselective difluoromethylation methods are highly relevant.

Reagent-controlled stereoselective difluoromethylation has been effectively demonstrated using chiral sulfoximine reagents. mdpi.comnih.gov For example, the reaction between (S)-difluoromethyl phenyl sulfoximine and ketimines can produce α-difluoromethyl amines with high diastereoselectivity (dr). mdpi.com The stereochemical outcome is dictated by the chiral sulfoximine, which directs the nucleophilic attack of the difluoromethyl anion onto one face of the imine. This approach achieves high efficiency and stereoselectivity across a broad range of substrates. semanticscholar.orgmdpi.com The process is believed to proceed through a non-chelating transition state. mdpi.comnih.gov

Key findings in stereoselective difluoromethylation are highlighted below:

| Chiral Reagent | Substrate | Base | Diastereomeric Ratio (dr) | Ref |

| (S)-Difluoromethyl phenyl sulfoximine | N-Sulfonyl ketimine | MeLi | 99/1 | mdpi.com |

| (S)-Difluoromethyl phenyl sulfoximine | Furyl-substituted ketimine | MeLi | 99/1 | mdpi.com |

| Chiral difluoromethyl sulfoximine | Ketone | KHMDS | 93/7 | cas.cn |

This table is interactive. Users can sort the data by clicking on the column headers.

Convergent and Divergent Synthesis Strategies

The construction of a polysubstituted aromatic compound like this compound can be approached through either convergent or divergent strategies, which offer different advantages in terms of efficiency and molecular diversity.

Fragment Coupling Methodologies

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. For this compound, this could involve coupling a pre-functionalized pyridine ring with a difluoromethyl source or coupling two different pyridine precursors.

A common fragment coupling method is the Suzuki-Miyaura cross-coupling reaction. mdpi.com This could entail, for example, the coupling of a boronic acid or ester derivative of a pyridine with a halogenated pyridine fragment. A hypothetical convergent route could involve preparing a 6-bromo-2-fluoronicotinate ester and coupling it with a difluoromethyl-containing organometallic reagent. Another approach involves a Grignard exchange reaction on a di-halogenated pyridine, such as 2,5-dibromopyridine, followed by reaction with an electrophile to install the carboxylate group, and subsequent fluorination. google.com

Modular Synthesis Approaches

Modular synthesis, a concept central to divergent strategies, allows for the efficient assembly of diverse molecules from a common set of building blocks or a central scaffold. news-medical.netubc.ca This approach is particularly valuable in medicinal chemistry for creating libraries of related compounds.

For this compound, a modular approach could start with a simple, readily available pyridine derivative. One pathway might involve the sequential, site-selective functionalization of the pyridine ring. For example, a C-H fluorination reaction could first install the fluorine atom at the C2 position. orgsyn.org Subsequently, a C-H difluoromethylation reaction could introduce the CF₂H group at the C6 position. This late-stage functionalization strategy allows for the modification of complex molecules without requiring de novo synthesis for each new analog, thereby improving efficiency. news-medical.net

Radiosynthetic Pathways for Fluorine-18 (B77423) Labeling (Academic Focus on Methodology)

The incorporation of the positron-emitting isotope fluorine-18 ([¹⁸F], t½ ≈ 110 min) is crucial for developing tracers for Positron Emission Tomography (PET). acs.org Labeling can be directed at either the 2-fluoro or the 6-difluoromethyl position.

Labeling at the 2-Fluoro Position: A common method for [¹⁸F] labeling is through nucleophilic aromatic substitution (SₙAr) on an electron-deficient pyridine ring. A precursor, such as 6-(difluoromethyl)-2-(trimethylammonium)nicotinic acid ester, could be reacted with no-carrier-added [¹⁸F]fluoride. nih.gov The trimethylammonium group serves as an excellent leaving group for the SₙAr reaction. The labeling is typically performed in an automated synthesis module, and the resulting [¹⁸F]-labeled ester is then hydrolyzed to yield the final acid. nih.govmdpi.com

Labeling the Difluoromethyl Group: Directly labeling the difluoromethyl group is a more recent and challenging development. A promising method involves a two-step process of defluorination followed by radiofluorination. uq.edu.ausahmri.org.au This strategy uses a frustrated Lewis pair to selectively activate one of the C-F bonds in the CF₂H group of the target molecule. nih.govresearchgate.net This creates a precursor that can then be reacted with [¹⁸F]fluoride to replace the fluorine-19 atom with fluorine-18. This approach is advantageous as it can use the final, non-radioactive compound as the starting material for labeling. sahmri.org.auresearchgate.net This method has been shown to provide good radiochemical yields and high molar activities. uq.edu.aunih.gov

| Labeling Position | Precursor Type | Labeling Method | Key Features | Ref |

| 2-Fluoro | Trimethylammonium salt | Nucleophilic Aromatic Substitution (SₙAr) | High efficiency; requires specific precursor. | nih.gov |

| 6-Difluoromethyl | Target compound itself | C-F Bond Activation / Radiofluorination | Uses target compound as precursor; late-stage labeling. | uq.edu.ausahmri.org.aunih.gov |

This interactive table summarizes the key methodologies for ¹⁸F-labeling.

Precursor Design for Late-Stage Radiosynthesis

The design of the precursor molecule is a cornerstone of successful late-stage radiosynthesis, as it dictates the feasibility, efficiency, and selectivity of the radiolabeling step. For the introduction of Fluorine-18 (¹⁸F) into a difluoromethyl group, a key strategy involves the use of precursors that can undergo nucleophilic substitution with [¹⁸F]fluoride.

A promising approach for creating ¹⁸F-labeled α,α-difluoromethylalkanes involves the use of α-bromo-α-fluoroalkane precursors . nih.gov This method allows for a direct, single-step radiofluorination with [¹⁸F]fluoride to form the desired [¹⁸F]difluoromethyl group. The precursor design is advantageous because it positions a good leaving group (bromide) on the carbon atom that will be labeled, facilitating the nucleophilic attack by the [¹⁸F]fluoride ion. This strategy is designed for late-stage fluorination, meaning the ¹⁸F atom can be introduced at the final or penultimate step of the synthesis, which is crucial given the short half-life of ¹⁸F (approximately 110 minutes).

In the context of this compound, a hypothetical precursor would feature an activated α-bromo-α-fluoromethyl group at the 6-position of the pyridine ring. The rest of the molecule, including the 2-fluoro and 3-carboxylic acid moieties (potentially protected), would be assembled prior to the radiolabeling step.

For the related and more extensively studied 6-[¹⁸F]fluoronicotinic acid derivatives, common precursors include trimethylammonium salts and activated esters, such as tetrafluorophenyl (TFP) or N-hydroxysuccinimide (NHS) esters. nih.govresearchgate.netmdpi.com For example, the synthesis of 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) utilizes a trimethylammonium precursor. nih.govresearchgate.net The positively charged trimethylammonium group serves as an excellent leaving group for nucleophilic aromatic substitution (SNA r) with [¹⁸F]fluoride.

| Precursor Type | Target Group | Leaving Group | Key Features |

| α-bromo-α-fluoroalkane | [¹⁸F]Difluoromethyl | Bromide | Enables direct, single-step nucleophilic radiofluorination. nih.gov |

| Trimethylammonium Salt | [¹⁸F]Aryl Fluoride | Trimethylammonium | Excellent leaving group for SNAr reactions on aromatic rings. nih.govresearchgate.net |

| N-hydroxysuccinimide (NHS) Ester | Prosthetic Group Conjugation | NHS | Used to create activated esters for subsequent coupling to biomolecules. mdpi.com |

The design of these precursors is critical for ensuring high molar activity, which is a measure of the radioactivity per mole of the compound and is a key parameter for in vivo imaging agents.

One-Pot and Multi-Step Radiosynthesis Protocols

Radiosynthesis protocols are optimized for speed and efficiency to maximize the radiochemical yield (RCY) before the radionuclide decays significantly. Both one-pot and multi-step procedures are employed, each with its own set of advantages.

Multi-Step Protocols: In many cases, a multi-step sequence is unavoidable, especially when a protecting group strategy is required or when the radiolabel is introduced via a prosthetic group. A typical multi-step radiosynthesis involves:

Radiofluorination: Introduction of the ¹⁸F-label onto a precursor or building block.

Deprotection: Removal of any protecting groups that were necessary to ensure the selectivity of the radiofluorination step.

Conjugation (if applicable): Attachment of the ¹⁸F-labeled prosthetic group to the final targeting molecule.

Purification: Final purification of the radiotracer, typically using High-Performance Liquid Chromatography (HPLC).

For instance, the synthesis of peptide-based PET tracers often involves the initial synthesis of an ¹⁸F-labeled activated ester, such as 6-[¹⁸F]SFPy (nicotinic acid N-hydroxysuccinimide ester), which is then conjugated to the peptide in a subsequent step, followed by deprotection. mdpi.com While more complex, multi-step syntheses offer the flexibility to label a wide variety of molecules that may not be amenable to direct radiofluorination. nih.gov

Automation and Efficiency in Radiochemical Synthesis

Given the high levels of radioactivity and the need for rapid, reproducible production, the automation of radiosynthesis is a critical requirement for the clinical translation of PET tracers. fz-juelich.de Automated synthesis modules, housed in lead-shielded hot cells, protect operators from radiation exposure and ensure that the synthesis is performed according to Good Manufacturing Practice (GMP) guidelines. fz-juelich.defrontiersin.org

The synthesis of ¹⁸F-labeled α,α-difluoromethylalkanes has been successfully adapted for automated synthesis modules. nih.govresearchgate.net Automation of this process allows for the production of these tracers with high batch activity in a reliable and reproducible manner. The efficiency of an automated synthesis is typically evaluated based on several parameters, including radiochemical yield (RCY), synthesis time, and molar activity.

| Radiotracer/Method | Synthesis Time | Radiochemical Yield (RCY) | Molar Activity (Am) | Automation Status |

| ¹⁸F-labeled α,α-difluoromethylalkanes | ~40-50 min | Varies by substrate | High | Automated nih.govresearchgate.net |

| [¹⁸F]AlF-FAPT | ~40 min | 25.0 ± 5.3% (non-decay corrected) | N/A | Automated frontiersin.org |

| 6-[¹⁸F]FPy-T140 | ~90 min | 6–17% (decay-corrected) | N/A | Automated mdpi.com |

| [¹¹C]K2 | ~33 min | N/A | 754.1 ± 231.5 TBq/mmol | Automated nih.gov |

The development of cassette-based synthesis modules has further simplified the automation process. frontiersin.org These systems use pre-assembled, single-use cassettes that contain all the necessary reagents and tubing, which minimizes the risk of cross-contamination and simplifies the setup for different tracer productions. The one-step synthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester, for example, is well-suited for automation due to its simplicity, which circumvents the need for complex multi-step procedures that can be challenging to automate. nih.govresearchgate.net The ultimate goal is to develop highly efficient and reliable automated processes that can consistently produce PET radiotracers for both preclinical research and clinical applications. frontiersin.orgmdpi.com

Despite a comprehensive search for scientific literature and spectral data, detailed experimental characterization for the specific compound, this compound, is not publicly available. Published research findings containing the specific Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopic data required to populate the requested article sections could not be located.

The structural elucidation of a novel or specialized chemical compound relies on empirical data obtained through advanced analytical techniques. Without access to peer-reviewed studies or spectral database entries detailing the ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D-NMR, and FT-IR analyses of this compound, it is not possible to provide a scientifically accurate and authoritative article that adheres to the user's strict outline and content requirements.

Information on structurally related, but distinct, compounds is available. However, in adherence to the instructions to focus solely on "this compound," data from these other compounds cannot be used as a substitute, as their spectral properties would differ. Therefore, the generation of the requested article with the specified detailed research findings and data tables is not feasible at this time.

Advanced Characterization Techniques and Spectroscopic Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For 6-(Difluoromethyl)-2-fluoronicotinic acid, both high-resolution and tandem mass spectrometry techniques provide critical data for its unambiguous identification and characterization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with extremely high accuracy. nih.gov Techniques like Orbitrap MS or Fourier-transform ion cyclotron resonance (FT-ICR) MS can measure the mass-to-charge ratio (m/z) of an ion with precision in the parts-per-million (ppm) range. nih.gov This level of accuracy allows for the calculation of a unique elemental formula, distinguishing this compound from other compounds that may have the same nominal mass. nih.gov

For this compound (C₇H₄F₃NO₂), the exact mass of its molecular ion is calculated based on the most abundant isotopes of its constituent atoms. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically observed. The close agreement between the experimentally measured mass and the theoretically calculated mass provides strong evidence for the compound's identity. mdpi.comnih.gov

Table 2: HRMS Data for this compound

| Ion Formula | Ion Type | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

| [C₇H₃F₃NO₂]⁻ | [M-H]⁻ | 192.0065 | 192.0063 | -1.04 |

| [C₇H₄F₃NNaO₂]⁺ | [M+Na]⁺ | 216.0039 | 216.0041 | +0.93 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is employed to confirm the molecular structure by analyzing the fragmentation patterns of a selected precursor ion. researchgate.net In a typical MS/MS experiment for this compound, the deprotonated molecule ([M-H]⁻, m/z 192.0) is isolated and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, characteristic fragment ions (product ions), which provides information about the connectivity of the atoms. nih.govnih.gov

The fragmentation pattern is highly specific to the compound's structure. For a carboxylic acid, a common fragmentation pathway is the neutral loss of carbon dioxide (CO₂, 44.0 Da), a process known as decarboxylation. nih.gov Other expected fragmentations could involve the loss of hydrogen fluoride (B91410) (HF) or cleavage of the difluoromethyl group. By analyzing the masses of these product ions, the presence and position of the various functional groups can be confirmed, providing definitive structural verification. researchgate.netnih.gov

Table 3: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 192.0 | 148.0 | CO₂ (Decarboxylation) |

| 192.0 | 172.0 | HF (Hydrogen Fluoride) |

| 148.0 | 128.0 | HF (Hydrogen Fluoride) |

| 148.0 | 97.0 | CHF₂ (Difluoromethyl Radical) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.com For a novel compound like this compound, a single-crystal X-ray diffraction study would yield a detailed model of its conformation in the solid state.

The analysis would reveal the planarity of the pyridine (B92270) ring and the orientation of the carboxylic acid and difluoromethyl substituents relative to the ring. Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding. researchgate.net It is expected that the carboxylic acid group would participate in strong O-H···N or O-H···O hydrogen bonds, potentially forming dimers or catemeric chains, similar to what is observed in the crystal structures of nicotinic acid and its other derivatives. researchgate.netnanomegas.com These interactions are crucial for understanding the solid-state properties of the compound.

Table 4: Representative Crystallographic Data for a Fluorinated Nicotinic Acid Derivative This table contains hypothetical but plausible data for this compound, modeled after known structures of similar compounds like 5-bromo-2-fluoronicotinic acid. researchgate.net

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₇H₄F₃NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.21 |

| b (Å) | 11.75 |

| c (Å) | 7.30 |

| β (°) | 112.5 |

| Volume (ų) | 571.4 |

| Z (molecules/unit cell) | 4 |

| Key Interactions | O-H···N Hydrogen Bonds |

Chromatographic Purity and Separation Methodologies

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the purity of this compound and for its separation from starting materials, byproducts, and other impurities. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. researchgate.net

In RP-HPLC, separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase. The mobile phase usually consists of a mixture of water (often buffered and containing an acid like trifluoroacetic acid or formic acid to ensure the carboxylic acid is protonated) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the pyridine ring strongly absorbs, typically around 260 nm. researchgate.net The retention time is a characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. mdpi.com

Table 5: Typical HPLC Method Parameters for Analysis

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | e.g., 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of polar compounds such as carboxylic acids, including this compound, presents significant challenges. The high polarity of the carboxylic acid group can lead to strong interactions with the stationary phase of the GC column, resulting in poor peak shape, tailing, and potential irreversible adsorption. scholaris.ca To overcome these issues, derivatization is a crucial and routine step to convert the polar carboxylic acid into a less polar, more volatile derivative suitable for GC analysis. libretexts.org

The most common derivatization strategy for carboxylic acids is esterification, which converts the carboxylic acid group (-COOH) into an ester group (-COOR). This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation. Several esterification reagents and methods are available, with the choice depending on the specific analyte and the matrix. For fluorinated aromatic carboxylic acids, methyl esterification has been shown to be an effective derivatization technique. nih.gov

Detailed Research Findings

While specific GC methods for this compound are not extensively detailed in publicly available literature, a robust analytical approach can be constructed based on established methods for analogous compounds, such as other fluorinated aromatic acids and nicotinic acid derivatives. nih.govmdpi.com The analytical workflow would involve two main stages: derivatization and GC-MS analysis.

Derivatization: Methyl Esterification

A common and effective method for the esterification of fluorinated aromatic carboxylic acids involves the use of a catalyst in the presence of an alcohol, typically methanol, to form the corresponding methyl ester. nih.govnih.gov Boron trifluoride (BF3) in methanol is a widely used and potent catalyst for this reaction. dss.go.th Alternatively, methanolic hydrochloric acid (HCl) can also be employed. nih.gov The reaction converts this compound to its more volatile methyl ester, methyl 6-(difluoromethyl)-2-fluoronicotinate.

A representative derivatization procedure would involve dissolving the sample containing this compound in a suitable solvent, adding the esterification reagent (e.g., BF3-methanol), and heating the mixture to ensure the reaction goes to completion. After the reaction, a liquid-liquid extraction is typically performed to isolate the derivatized analyte in a nonpolar solvent suitable for injection into the GC system. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Following derivatization, the resulting methyl ester is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). This technique couples the separation power of gas chromatography with the identification capabilities of mass spectrometry. The GC separates the components of the sample based on their volatility and interaction with the stationary phase, while the MS provides mass spectral data that can confirm the identity of the eluted compounds. researchgate.net

The selection of the GC column is critical for achieving good separation. A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5ms), is often suitable for the analysis of a wide range of derivatized compounds. mdpi.com The operating conditions of the GC, including the oven temperature program, injector temperature, and carrier gas flow rate, must be optimized to achieve good resolution and peak shape for the analyte of interest. nih.gov

The mass spectrometer is typically operated in electron ionization (EI) mode. nih.gov For quantitative analysis, selected ion monitoring (SIM) mode can be employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the target analyte. mdpi.com

Below are interactive tables detailing a proposed set of GC-MS parameters for the analysis of derivatized this compound, based on methods used for similar compounds. nih.govmdpi.com

Table 1: Proposed Gas Chromatography (GC) Parameters

This interactive table outlines a potential set of conditions for the GC analysis of methyl 6-(difluoromethyl)-2-fluoronicotinate.

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | |

| Initial Temperature | 60 °C (hold 2 min) |

| Ramp Rate 1 | 10 °C/min to 150 °C |

| Ramp Rate 2 | 25 °C/min to 250 °C |

| Final Hold | 5 min |

| Total Run Time | ~25 min |

Table 2: Proposed Mass Spectrometry (MS) Parameters

This interactive table details the suggested settings for the mass spectrometer detector.

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Scan Mode | Full Scan (for identification) orSelected Ion Monitoring (SIM) (for quantification) |

| Mass Range | 50-350 amu |

These proposed methods, derived from the analysis of structurally related compounds, provide a solid foundation for the development of a validated GC-MS procedure for the characterization and quantification of this compound.

Derivatization and Chemical Reactivity of 6 Difluoromethyl 2 Fluoronicotinic Acid

Functional Group Interconversion (FGI) at the Carboxylic Acid Moiety

The carboxylic acid group in 6-(difluoromethyl)-2-fluoronicotinic acid is a versatile handle for a variety of chemical transformations, allowing for the synthesis of esters, amides, and the corresponding alcohol or aldehyde upon reduction.

Esterification Reactions

The esterification of carboxylic acids is a fundamental transformation in organic synthesis. For fluorinated aromatic carboxylic acids, such as this compound, standard esterification methods are generally applicable. These reactions typically involve the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst or using coupling agents.

One common method for the synthesis of esters from nicotinic acid derivatives is the Fischer esterification. This involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid. While specific studies on this compound are not prevalent in the reviewed literature, the synthesis of 6-fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester has been reported, indicating that the carboxylic acid functionality on a 2-fluoropyridine (B1216828) ring is amenable to esterification. nih.govmdpi.com The reaction to form this activated ester is a key step in the synthesis of prosthetic groups for labeling biomolecules. nih.govmdpi.com

Given the electronic properties of the fluorinated pyridine (B92270) ring, the carboxylic acid group is expected to be reactive towards esterification. The electron-withdrawing nature of the fluorine atom and the difluoromethyl group can influence the reactivity of the carboxylic acid.

Table 1: General Conditions for Esterification of Aromatic Carboxylic Acids (Note: This table is illustrative of common esterification methods and is not based on specific experimental data for this compound due to a lack of available literature.)

| Method | Reagents and Conditions | Product |

| Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ (catalytic), Heat | Corresponding Ester |

| Steglich Esterification | Alcohol, DCC, DMAP | Corresponding Ester |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Alcohol | Corresponding Ester |

Amidation Reactions

Amide bond formation is a critical reaction in medicinal chemistry. The carboxylic acid of this compound can be converted to a wide range of amides using standard peptide coupling reagents. These methods involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Common coupling agents used for amidation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. For a related compound, 2-(arylamino)-6-(trifluoromethyl)nicotinic acid, amides were successfully synthesized using EDCI and HOBt in acetonitrile (B52724). mdpi.com This suggests that similar conditions would be effective for the amidation of this compound.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by the addition of the desired amine. This two-step procedure is a robust method for the synthesis of amides. The synthesis of various N-trifluoromethyl amides from carboxylic acids has been reported, highlighting the broad applicability of these methods to fluorinated substrates. nih.govescholarship.org

Table 2: Common Reagents for Amidation of Carboxylic Acids (Note: This table presents generally applicable methods for amide synthesis and is not based on specific experimental data for this compound due to a lack of available literature.)

| Coupling Reagent | Additive | Typical Solvent |

| EDCI | HOBt or NHS | DMF, DCM |

| DCC | DMAP | DCM |

| HATU | DIPEA | DMF |

| PyBOP | DIPEA | DMF |

Reduction to Alcohols and Aldehydes

The reduction of the carboxylic acid moiety in this compound to the corresponding primary alcohol, (6-(difluoromethyl)-2-fluoropyridin-3-yl)methanol, or to the aldehyde, 6-(difluoromethyl)-2-fluoronicotinamide, represents a valuable transformation for introducing new functionalities.

Carboxylic acids are generally resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄) alone. However, the reactivity of NaBH₄ can be enhanced by the addition of additives. For example, the NaBH₄/I₂ system is known to reduce carboxylic acids to alcohols. More potent reducing agents such as lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, though they are less selective.

A common strategy for the reduction of nicotinic acids involves a two-step process: esterification of the carboxylic acid followed by reduction of the resulting ester. Esters are more readily reduced by NaBH₄ than carboxylic acids, especially in the presence of activating agents or at elevated temperatures. reddit.com For instance, nicotinic acid can be esterified to methyl nicotinate, which is then reduced with NaBH₄ in methanol (B129727) to yield 3-pyridyl methanol. While specific protocols for this compound are not detailed in the available literature, this two-step approach is a plausible route to the corresponding alcohol. The reduction of carboxylic acids can also be achieved using borane (B79455) reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF).

The partial reduction of the carboxylic acid to an aldehyde is a more challenging transformation but can be achieved under specific conditions, often involving the conversion of the carboxylic acid to a derivative that is more amenable to controlled reduction.

Reactivity of the Fluorine Atoms and Difluoromethyl Group

Nucleophilic Displacement Reactions

The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr). The high electronegativity of the fluorine atom, combined with the electron-withdrawing nature of the pyridine nitrogen, makes the C-2 position electrophilic and susceptible to attack by nucleophiles. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the reaction of 2-chloropyridine (B119429), highlighting the excellent leaving group ability of fluoride (B91410) in this context. nih.gov

A variety of nucleophiles, including amines, alkoxides, and thiols, can displace the 2-fluoro substituent. This reaction provides a versatile method for introducing a wide range of functional groups at this position. For example, the synthesis of 2-substituted pyridines can be achieved through the SₙAr reaction of 2-fluoropyridines. nih.govacs.org In some cases, the carboxylic acid group or its derivatives can participate in or influence these substitution reactions. For instance, a fluoropyridine intermediate containing a methyl ester at the 3-position and a fluorine at the 2-position presents two electrophilic sites. nih.govacs.org Selective reaction at either site can be achieved by carefully choosing the reaction conditions. nih.govacs.org

The difluoromethyl group at the 6-position is generally stable and not susceptible to nucleophilic displacement under typical SₙAr conditions.

Stabilization and Electronic Effects of Fluorine Substituents

The fluorine atom at the 2-position and the difluoromethyl group at the 6-position exert significant electronic effects on the pyridine ring. Both are strongly electron-withdrawing groups, which has several important consequences for the molecule's reactivity and properties.

The electron-withdrawing nature of these substituents deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (the 2-, 4-, and 6-positions).

The difluoromethyl group (CF₂H) is considered a lipophilic hydrogen bond donor and can act as a bioisostere of hydroxyl (OH) or thiol (SH) groups. nih.gov This property is of significant interest in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov The incorporation of a difluoromethyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov

The fluorine atom at the 2-position, in addition to activating the ring for SₙAr, can also influence the conformation of adjacent substituents through steric and electronic interactions. The presence of multiple fluorine substituents can lead to unique stabilizing or destabilizing effects through fluorine-π interactions. researchgate.net The introduction of a fluorine atom can decrease the basicity of the pyridine nitrogen, which can affect its biological activity and physical properties. acs.org

Reactions at the Pyridine Nitrogen

The pyridine nitrogen of this compound possesses a lone pair of electrons, making it a potential site for electrophilic attack. However, the presence of the electron-withdrawing fluorine and difluoromethyl groups significantly reduces the electron density on the pyridine ring, thereby attenuating the nucleophilicity of the nitrogen atom. This deactivation has profound implications for its reactivity in quaternization and N-oxidation reactions.

Quaternization involves the reaction of the pyridine nitrogen with an alkyl halide, resulting in the formation of a pyridinium (B92312) salt. For electron-rich pyridines, this reaction typically proceeds readily. However, in the case of this compound, the strong electron-withdrawing nature of the fluoro and difluoromethyl substituents renders the pyridine nitrogen significantly less nucleophilic. Consequently, quaternization reactions are expected to be challenging under standard conditions.

Achieving quaternization of such electron-deficient pyridines often necessitates the use of more reactive alkylating agents, such as triflates or methyl fluorosulfonate ("magic methyl"), and may require elevated temperatures or high-pressure conditions to proceed at a reasonable rate. The general trend for quaternization of substituted pyridines follows the order of reactivity: electron-donating groups > unsubstituted > electron-withdrawing groups.

Table 1: Expected Relative Reactivity of Pyridines in Quaternization Reactions

| Pyridine Derivative | Substituent Effect | Expected Reactivity |

| 4-Methoxypyridine | Electron-donating | High |

| Pyridine | Unsubstituted | Moderate |

| 3-Chloropyridine | Electron-withdrawing | Low |

| This compound | Strongly electron-withdrawing | Very Low |

This table illustrates the expected trend in reactivity and is not based on experimental data for this compound.

N-oxidation involves the treatment of a pyridine with an oxidizing agent, such as a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide, to form the corresponding pyridine N-oxide. Similar to quaternization, the feasibility of N-oxidation is highly dependent on the electronic properties of the pyridine ring. The reduced electron density on the nitrogen atom of this compound makes it less susceptible to oxidation.

The presence of electron-withdrawing groups is known to decrease the rate of N-oxidation. nih.gov Therefore, harsher reaction conditions, such as the use of stronger oxidizing agents (e.g., trifluoroperacetic acid) or prolonged reaction times and higher temperatures, would likely be required to effect the N-oxidation of this compound. The resulting N-oxide, if formed, would be a valuable intermediate, as the N-oxide group can facilitate subsequent functionalization of the pyridine ring. acs.orgscripps.eduthieme-connect.de

Catalytic Transformations and Cross-Coupling Reactions

The halogenated and C-H bonds of the pyridine ring in this compound provide handles for various catalytic transformations, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

The fluorine atom at the C2 position of this compound can potentially serve as a leaving group in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is a powerful tool for the formation of C-C bonds. nih.govnih.govyoutube.com

While C-F bonds are generally less reactive than C-Cl, C-Br, or C-I bonds in such transformations, advancements in catalyst design have enabled the use of aryl fluorides as coupling partners, particularly when the fluorine is on an electron-deficient ring. nih.govclaremont.edunih.gov The reaction of this compound with an arylboronic acid in the presence of a suitable palladium catalyst and a base could potentially yield the corresponding 2-aryl-6-(difluoromethyl)nicotinic acid.

A plausible catalytic cycle for the Suzuki-Miyaura coupling of this compound is depicted below:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-F bond of the pyridine ring to form a Pd(II) intermediate.

Transmetalation: The boronic acid, activated by a base, transfers the organic group to the palladium center, displacing the fluoride.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C coupled product, regenerating the Pd(0) catalyst.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 2-Fluoropyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Dioxane | 110 |

| Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane | 80-100 |

This table presents typical conditions reported for the Suzuki-Miyaura coupling of related 2-fluoropyridine substrates and serves as a potential starting point for the reaction of this compound. nih.govclaremont.eduscholaris.ca

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic rings. orgsyn.orgpkusz.edu.cnnih.gov In the context of this compound, the pyridine nitrogen can act as an endogenous directing group, facilitating the activation of the C-H bond at the C4 or C5 position. The inherent electronic properties of the substituted pyridine ring will also influence the regioselectivity of C-H functionalization. researchgate.netresearchgate.netnih.gov

Transition metal catalysts, such as those based on palladium, rhodium, or ruthenium, can coordinate to the pyridine nitrogen and subsequently activate a nearby C-H bond through a cyclometalation pathway. The resulting metallacycle can then react with a variety of coupling partners to introduce new functional groups.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of the system.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying molecules of this size. arxiv.org It calculates the electronic structure of a many-body system based on its electron density. arxiv.orgnih.gov

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as geometry optimization. For 6-(Difluoromethyl)-2-fluoronicotinic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to locate the minimum energy conformation. researchgate.netnih.gov This process adjusts bond lengths, bond angles, and dihedral angles to find the most stable arrangement. The presence of the electronegative fluorine atom and the difluoromethyl group significantly influences the geometry of the pyridine (B92270) ring and the orientation of the carboxylic acid group.

Electronic Structure: Once the geometry is optimized, DFT is used to analyze the electronic properties. researchgate.net Key parameters include the distribution of electron density, molecular orbital energies, and the electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability; a larger gap suggests higher stability. nih.gov For this compound, the strong electron-withdrawing nature of the fluorine and difluoromethyl groups is expected to lower the energy of the LUMO, influencing its reactivity.

Below is an interactive table showing hypothetical DFT-calculated parameters for this compound, based on values typically observed for similar fluorinated heterocyclic compounds. nih.govresearchgate.net

| Property | Calculated Value (Illustrative) | Description |

|---|---|---|

| EHOMO | -7.2 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.7 eV | Difference between LUMO and HOMO energies, indicating chemical stability |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |

Beyond DFT, other quantum mechanical methods can be used to study molecular properties.

Ab Initio Methods: Ab initio (Latin for "from the beginning") methods compute solutions to the Schrödinger equation without using experimental data for simplification. nih.govscribd.com Methods like Hartree-Fock (HF) are foundational, but more accurate (and computationally expensive) methods like Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory are often used for higher accuracy. These methods are valuable for benchmarking the results from DFT calculations but are generally limited to smaller systems due to their high computational demand. scribd.com

Semi-Empirical Methods: Semi-empirical methods simplify the complex calculations of ab initio methods by incorporating some experimentally derived parameters. rsc.org Methods like AM1 and PM3 are significantly faster than DFT or ab initio calculations, making them suitable for very large molecules or for preliminary analyses where high accuracy is not the primary goal. scribd.comrsc.org They are particularly useful for screening large numbers of compounds or for providing initial geometries for higher-level calculations. rsc.org However, their reliance on parameterization can make them less reliable for molecules with unusual bonding or electronic structures, which can be a consideration for highly fluorinated compounds. scribd.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms that can be achieved through rotation around single bonds. For this compound, key rotations would occur around the C-COOH bond and the C-CHF₂ bond.

Computational methods can map the potential energy surface as a function of these rotations. The fluorine atom at the 2-position and the nitrogen in the pyridine ring may compete for intramolecular hydrogen bonding with the proton of the carboxylic acid group, which would significantly influence the preferred conformation. semanticscholar.org Similarly, stereoelectronic effects involving the C-F bonds in the difluoromethyl group can create preferences for specific rotational conformers (e.g., gauche or anti arrangements). semanticscholar.org

Molecular Dynamics (MD) Simulations: While quantum calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. rsc.org

An MD simulation of this compound, typically in a simulated solvent like water, could reveal:

The stability of different conformers at a given temperature.

The dynamics of intramolecular hydrogen bonding.

How the molecule interacts with surrounding solvent molecules.

The flexibility and accessible conformations of the molecule in a realistic environment.

These simulations are crucial for understanding how the molecule behaves in solution, which is more relevant to its behavior in biological systems or chemical reactions. rsc.orgresearchgate.net

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an indispensable tool for investigating how chemical reactions occur, providing a detailed picture of the reaction pathway from reactants to products.

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes (e.g., replacing hydrogen with deuterium). wpmucdn.com KIEs provide powerful evidence for the nature of the rate-determining step of a reaction. princeton.edunih.gov

Primary KIE: A large primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. wpmucdn.com

Secondary KIE: A smaller secondary KIE (kH/kD ≈ 0.8–1.4) occurs when the labeled atom is not directly involved in bond breaking/formation but its environment changes (e.g., rehybridization) during the transition state. researchgate.net

For this compound, theoretical KIE calculations could be used to study mechanisms like the decarboxylation of the acid or reactions involving the C-H bond of the difluoromethyl group. By computationally modeling the reaction with both hydrogen and deuterium (B1214612), the theoretical KIE can be calculated and compared to experimental values to support or refute a proposed mechanism. acs.org

Computational modeling can map the entire energy profile of a reaction, a concept known as the potential energy surface. This involves identifying and calculating the energies of all relevant species along the reaction coordinate, including:

Reactants and Products: The starting and ending points of the reaction.

Intermediates: Stable, but often short-lived, species formed during the reaction.

Transition States (TS): The highest energy point between two intermediates or between reactants and products. The energy of the TS determines the activation energy and thus the rate of the reaction.

For instance, the synthesis of this compound likely involves the introduction of the difluoromethyl group onto a pyridine ring. uni-muenster.denih.gov Computational studies could model this process, comparing different potential reagents and pathways (e.g., radical, nucleophilic, or electrophilic mechanisms for difluoromethylation). nih.govdntb.gov.uarsc.org By calculating the activation energies for each potential step, the most energetically favorable pathway can be identified, providing a detailed mechanistic understanding that is often difficult to obtain through experimental means alone. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, offering insights that complement and guide experimental work. For this compound, theoretical calculations can elucidate its nuclear magnetic resonance (NMR), vibrational (infrared and Raman), and electronic (UV-Vis) spectra. These predictions are typically achieved through methods like Density Functional Theory (DFT), which can model the electronic structure of the molecule to a high degree of accuracy.

Computational NMR and Vibrational Spectroscopy

Theoretical calculations, particularly using DFT with appropriate basis sets such as 6-311++G(d,p), are instrumental in predicting the NMR and vibrational spectra of molecules like this compound. rsisinternational.orgscirp.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. scirp.org These theoretical values, when compared to experimental data (often using a reference compound like tetramethylsilane), can aid in the definitive assignment of signals in the experimental spectrum. For this compound, computational models would predict the chemical shifts for the aromatic proton, the proton of the carboxylic acid group, and the proton of the difluoromethyl group, as well as for each distinct carbon atom in the molecule.

Vibrational Spectroscopy: The prediction of infrared (IR) and Raman spectra involves calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. rsisinternational.org These calculations can identify the characteristic vibrational modes, such as the C=O stretching of the carboxylic acid, C-F stretching of the fluoro and difluoromethyl groups, and various vibrations of the pyridine ring. rsisinternational.org It is common practice to apply a scaling factor to the calculated frequencies to better align them with experimental results, accounting for anharmonicity and other method-specific deviations. rsisinternational.org Potential energy distribution (PED) analysis is often used to provide a detailed assignment of each vibrational mode. biointerfaceresearch.com

Below is a representative table of predicted vibrational frequencies for key functional groups, based on typical values for similar aromatic carboxylic acids.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | ~3500 |

| C-H (Aromatic) | Stretching | ~3100 |

| C=O (Carboxylic Acid) | Stretching | ~1750 |

| C=C / C=N (Pyridine Ring) | Stretching | ~1600-1450 |

| C-F (Fluoro substituent) | Stretching | ~1250 |

| C-F (Difluoromethyl) | Symmetric/Asymmetric Stretching | ~1100-1000 |

Note: These are illustrative values and the actual computed values may vary depending on the level of theory and basis set used.

UV-Vis Absorption Spectra Prediction

The electronic absorption spectrum (UV-Vis) of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). semanticscholar.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information on the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. mit.edu

These calculations are typically performed on the optimized ground-state geometry of the molecule. The predicted spectrum can help in understanding the electronic structure and identifying the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of the pyridine ring and the carboxylic acid group. Machine learning models are also emerging as a tool to predict UV-Vis spectra based on molecular structure, offering a potentially faster alternative to TD-DFT calculations. nih.gov

Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energies of the HOMO and LUMO and the gap between them provide valuable information about the chemical reactivity, kinetic stability, and electronic properties of a molecule. researchgate.netnih.gov

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.org A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov For this compound, the electron-withdrawing nature of the fluorine atoms and the difluoromethyl group is expected to influence the energies of these orbitals.

Computational methods like DFT are used to calculate the energies of the HOMO and LUMO. The analysis often includes visualizing the spatial distribution of these orbitals to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance. In molecules with both electron-donating and electron-accepting groups, the HOMO and LUMO can be spatially separated, which is a key feature in the design of materials with specific electronic properties. semanticscholar.org

The following table presents hypothetical HOMO and LUMO energies and the resulting energy gap for this compound, which are representative of values obtained for similar fluorinated nicotinic acid derivatives.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | 5.5 |

Note: These are illustrative values. The actual values depend on the computational method and basis set employed.

The relatively large predicted energy gap would suggest that this compound is a kinetically stable molecule. libretexts.org Further analysis of the molecular electrostatic potential (MEP) surface would complement the HOMO-LUMO analysis by identifying the electron-rich and electron-deficient regions of the molecule, providing a more complete picture of its reactivity. nih.gov

Applications in Advanced Material and Synthetic Block Research Excluding Clinical/pharmaceutical Applications

Role as a Building Block in Complex Molecular Architectures

The structure of 6-(Difluoromethyl)-2-fluoronicotinic acid, featuring a carboxylic acid group, a pyridine (B92270) ring, a fluorine atom, and a difluoromethyl group, offers multiple points for chemical modification, making it a versatile scaffold for the synthesis of intricate molecular architectures. The carboxylic acid function serves as a primary handle for amide bond formation, esterification, and other coupling reactions, allowing for its integration into larger molecular systems.

The presence of the difluoromethyl (CHF2) group is of particular interest. Unlike the more common trifluoromethyl group, the CHF2 moiety can act as a lipophilic hydrogen bond donor, introducing specific, weak intermolecular interactions that can be crucial in directing the self-assembly and packing of molecules in the solid state. This property can be exploited in the rational design of supramolecular structures and crystal engineering.

While direct, non-pharmaceutical examples of complex molecules synthesized from this compound are not extensively documented in publicly available literature, its structural analog, 6-fluoronicotinic acid, has been utilized as a building block in the synthesis of tracers for positron emission tomography (PET). This highlights the utility of the fluorinated nicotinic acid core in constructing complex functional molecules. By extension, the unique electronic and steric properties of the difluoromethyl group in this compound suggest its potential for creating novel, non-biological molecular systems with tailored properties.

Synthesis of Novel Organic Frameworks and Polymers Utilizing Nicotinic Acid Scaffolds

The development of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), as well as other functional polymers, relies on the availability of diverse and highly functionalized organic linkers. Carboxylic acids are common building blocks for MOFs, coordinating with metal ions to form extended, porous networks.

Fluorinated organic linkers are increasingly used in the synthesis of MOFs to impart specific properties such as hydrophobicity, chemical stability, and altered gas sorption characteristics. The introduction of fluorine atoms into the pores of MOFs can fine-tune their interactions with guest molecules. While the direct use of this compound as a linker in MOF synthesis is not yet prominent in the literature, its structure is well-suited for this application. The carboxylic acid group can coordinate to metal centers, while the fluorinated pyridine core would line the pores of the resulting framework.

Similarly, in the field of polymer chemistry, fluorinated monomers are used to produce polymers with low surface energy, high thermal stability, and chemical resistance. The nicotinic acid scaffold of this compound could be incorporated into polymer backbones or as pendant groups, potentially leading to materials with novel electronic or surface properties. For instance, polymers containing this moiety could be explored for applications in gas separation membranes or as dielectric materials.

Table 1: Potential Contributions of this compound Structural Features to Organic Frameworks and Polymers

| Structural Feature | Potential Contribution in MOFs and Polymers |

| Carboxylic Acid Group | Primary coordination site for metal-ligand bonds in MOFs; point of polymerization for polyesters and polyamides. |

| Pyridine Ring | Can act as a secondary coordination site in MOFs; introduces rigidity and specific electronic properties to a polymer chain. |

| 2-Fluoro Substituent | Modifies the electronic properties of the pyridine ring; can participate in halogen bonding. |

| 6-Difluoromethyl Group | Enhances thermal and chemical stability; introduces hydrophobicity; acts as a weak hydrogen bond donor, influencing framework packing and guest interactions. |

Development of Specialized Reagents and Ligands

The pyridine core of this compound makes it a candidate for the development of specialized ligands for catalysis and coordination chemistry. Pyridine and its derivatives are well-known N-donor ligands that can coordinate to a wide range of metal centers. The electronic properties of the pyridine ring in this compound are significantly influenced by the electron-withdrawing nature of both the fluorine atom and the difluoromethyl group.

These electronic modifications can alter the binding affinity and redox properties of the corresponding metal complexes. For example, ligands derived from this compound could be used to tune the reactivity of transition metal catalysts in various organic transformations. The steric bulk of the difluoromethyl group could also play a role in controlling the stereoselectivity of catalytic reactions.

Furthermore, the compound itself could serve as a specialized reagent in organic synthesis. The activated nature of the pyridine ring due to the fluorine substituents may allow for selective nucleophilic aromatic substitution reactions, providing a pathway to further functionalized nicotinic acid derivatives that are not easily accessible by other means.

Research into Fluorinated Compounds for Analytical Probe Development (Non-Biological)

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions or anions, through a change in their fluorescence properties. Pyridine derivatives have been explored as components of fluorescent sensors due to their ability to coordinate with cations and their participation in photoinduced electron transfer processes. mdpi.com

While direct research on this compound as a non-biological analytical probe is limited, related structures offer insights into its potential. For example, nicotinic acid hydrazones have been investigated as fluoride (B91410) sensors. sciencepublishinggroup.comresearchgate.net It is conceivable that derivatives of this compound could be synthesized to act as fluorescent probes for various analytes. The fluorinated nature of the molecule could be advantageous in several ways:

Tuning of Photophysical Properties: The electron-withdrawing fluorine and difluoromethyl groups can be used to tune the absorption and emission wavelengths of a fluorescent probe.

Enhanced Selectivity: The specific electronic and steric environment created by the fluorine substituents could lead to probes with high selectivity for a particular analyte.

Modulation of Lewis Acidity: In probes that function through Lewis acid-base interactions, the fluorinated groups can modulate the acidity of a receptor site.

For instance, a sensor for metal ions could be designed where the coordination of the ion to the pyridine nitrogen and the carboxylate group leads to a change in the fluorescence of an attached fluorophore. The electronic effects of the fluorine and difluoromethyl groups would be critical in determining the sensitivity and selectivity of such a sensor.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies for Difluoromethylated Pyridines

The direct introduction of difluoromethyl groups into pyridine (B92270) rings remains a significant challenge in synthetic chemistry. uni-muenster.de Future research is increasingly focused on novel C-H functionalization strategies that bypass the need for pre-functionalized starting materials, thereby increasing step economy. nih.gov

A promising approach involves a temporary dearomatization of the pyridine ring, which alters its electronic properties and allows for functionalization at positions that are typically difficult to access, such as the meta-position. researchgate.netuni-muenster.de For instance, pyridines can be converted into oxazino pyridine intermediates, which then undergo radical meta-C-H difluoromethylation. nih.govresearchgate.net This strategy is powerful because the regioselectivity can often be switched; by treating the intermediate with acid, it can be converted to a pyridinium (B92312) salt, which directs difluoromethylation to the para-position. nih.gov This site-switchable method provides a versatile tool for creating a variety of difluoromethylated pyridine isomers. nih.govresearchgate.net

Another emerging area is the development of new difluoromethylating reagents. While traditional sources exist, novel, cost-effective, and safer reagents are continuously being explored. For example, ethyl bromodifluoroacetate has been successfully used as a transition-metal-free reagent for the N-difluoromethylation of pyridines. ub.edursc.orgrsc.org This method involves N-alkylation followed by in-situ hydrolysis and decarboxylation. rsc.org Research into expanding the scope of such reagents for C-H difluoromethylation is an active field of inquiry.

| Methodology | Description | Key Intermediates | Advantage |

| Dearomatization-Rearomatization | Temporary dearomatization of the pyridine ring to enable C-H functionalization at otherwise inaccessible positions. uni-muenster.denih.gov | Oxazino pyridines, Pyridinium salts | Site-switchable regioselectivity (meta vs. para). nih.govresearchgate.net |

| Direct N-Difluoromethylation | Use of novel reagents to directly add a CF₂H group to the pyridine nitrogen. ub.edu | N-difluoromethylpyridinium salts | Transition-metal-free, uses readily available reagents. rsc.orgrsc.org |

| Radical Coupling | Light-promoted radical coupling reactions between bromopyridines and Grignard reagents without a transition metal catalyst. organic-chemistry.org | Alkyl/Aryl radicals | Avoids transition metals, proceeds under mild conditions. organic-chemistry.org |

Novel Catalytic Systems for Functionalization

The development of new catalytic systems is crucial for the selective and efficient functionalization of the fluorinated pyridine core. Transition-metal catalysis remains a cornerstone of this research, with a focus on creating more active, selective, and robust catalysts.

Rhodium(III)-catalyzed C-H functionalization has emerged as a powerful method for preparing multi-substituted fluoropyridines. nih.gov For example, [Cp*RhCl₂]₂/metal acetate (B1210297) salt systems can catalyze the coupling of α-fluoro-α,β-unsaturated oximes and alkynes to construct 3-fluoropyridines. nih.gov Future work will likely focus on expanding the substrate scope and applying these methods to the synthesis of more complex difluoromethylated structures.

Palladium catalysis is another key area, particularly for hydrogenation reactions. Palladium on carbon (Pd/C) or palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C) are used for the cis-selective hydrogenation of fluoropyridines to produce the corresponding fluorinated piperidines, which are highly valuable motifs in pharmaceuticals. nih.govacs.org A significant challenge in this area is preventing the competing hydrodefluorination pathway. nih.gov Research is aimed at developing catalysts and conditions that favor hydrogenation while minimizing C-F bond cleavage. Nickel-mediated cross-coupling reactions are also being explored for the catalytic activation of C-F bonds in polyfluorinated pyridines, enabling the introduction of new functional groups. scispace.com

| Catalyst System | Reaction Type | Application | Research Focus |

| Rhodium(III) Complexes | C-H Functionalization | Synthesis of multi-substituted 3-fluoropyridines. nih.gov | Expanding substrate scope, developing asymmetric variants. |

| Heterogeneous Palladium | Hydrogenation | Selective reduction of fluoropyridines to fluorinated piperidines. nih.govacs.org | Improving selectivity, minimizing hydrodefluorination. nih.gov |